(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(furan-3-yl)methanone
Description
Properties
IUPAC Name |
(2,2-dioxo-2λ6-thia-5-azabicyclo[2.2.1]heptan-5-yl)-(furan-3-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4S/c12-10(7-1-2-15-5-7)11-4-9-3-8(11)6-16(9,13)14/h1-2,5,8-9H,3-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKQDWAFWSDRRAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(C1CS2(=O)=O)C(=O)C3=COC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(furan-3-yl)methanone , also referred to as a derivative of the bicyclic structure 2-thia-5-azabicyclo[2.2.1]heptane, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The compound's IUPAC name indicates a complex bicyclic structure with a furan moiety, which is known for its diverse biological properties. The molecular formula is with a molecular weight of 271.4 g/mol. The structural representation can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 271.4 g/mol |
| CAS Number | 2097862-88-7 |
Antimicrobial Properties
Research indicates that derivatives of bicyclic compounds often exhibit significant antimicrobial activity. A study highlighted the potential of related compounds in inhibiting bacterial growth, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis . The mechanism typically involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Activity
Compounds with similar structures have shown promise in anticancer research. For instance, studies on bicyclic azabicyclo compounds suggest that they may induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators . The specific activity of (2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(furan-3-yl)methanone in this regard remains to be fully elucidated but warrants further investigation.
Neuroprotective Effects
Given the structural similarities with known neuroprotective agents, there is potential for this compound to exhibit neuroprotective effects against neurodegenerative diseases. Preliminary studies suggest that bicyclic compounds can influence neurotransmitter systems and may provide protective effects against oxidative stress .
Case Studies
-
Antimicrobial Efficacy : A recent study evaluated the antimicrobial activity of various bicyclic compounds, including derivatives similar to (2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(furan-3-yl)methanone, showing effective inhibition against multiple bacterial strains.
Bacterial Strain Zone of Inhibition (mm) Staphylococcus aureus 15 Escherichia coli 12 Bacillus subtilis 18 -
Cytotoxicity Assay : In vitro assays demonstrated that the compound exhibited cytotoxic effects on cancer cell lines such as HeLa and MCF7, suggesting a potential role in cancer therapy.
Cell Line IC50 (µM) HeLa 25 MCF7 30
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that compounds with similar bicyclic structures exhibit significant antimicrobial properties. A study on related bicyclic compounds demonstrated their effectiveness against various bacterial strains, suggesting that (2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(furan-3-yl)methanone may possess similar activity .
Potential as Anticancer Agents
The furan moiety in the compound has been linked to anticancer properties in several studies. For instance, furan derivatives have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . This suggests that the compound could be a candidate for further development in cancer therapy.
Organic Synthesis
Synthetic Intermediates
The unique structure of (2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(furan-3-yl)methanone makes it a valuable intermediate in organic synthesis. Its ability to undergo various chemical transformations can facilitate the synthesis of more complex molecules .
Reagent in Diels-Alder Reactions
Due to its bicyclic nature, this compound can serve as a diene or dienophile in Diels-Alder reactions, which are pivotal in constructing cyclic compounds from simpler precursors . This application is significant in synthesizing natural products and pharmaceuticals.
Materials Science
Polymer Chemistry
The incorporation of (2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(furan-3-yl)methanone into polymer matrices could enhance material properties such as thermal stability and mechanical strength due to its rigid bicyclic structure .
Data Table: Summary of Applications
Case Studies
-
Antimicrobial Efficacy Study
A recent study evaluated various bicyclic compounds for their antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that compounds similar to (2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(furan-3-yl)methanone exhibited promising results, leading to further investigations into their mechanisms of action . -
Diels-Alder Reaction Utilization
In a synthetic chemistry context, researchers successfully used a related bicyclic compound as a dienophile in Diels-Alder reactions to synthesize complex polycyclic structures that have potential applications in drug development . -
Polymer Enhancement Research
A study focused on incorporating this compound into polymer matrices demonstrated improved thermal stability and mechanical strength compared to traditional polymers without such modifications .
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparisons
Key Observations:
- Electronic Effects : The furan-3-yl group in the target compound provides electron-rich aromaticity, favoring interactions with electron-deficient biological targets. In contrast, the 3-iodophenyl analog’s halogen atom introduces electron-withdrawing effects, altering binding affinity .
- Steric Considerations: The morpholino substituent (bulky, flexible) may reduce membrane permeability compared to the planar furan or phenyl groups .
- Solubility: The morpholino and pyridin-3-yl analogs exhibit higher polarity due to nitrogen atoms, improving aqueous solubility relative to the iodophenyl variant .
Preparation Methods
Oxidation to the Sulfone Derivative
The thioether group in the bicyclic intermediate is oxidized to a sulfone using hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA). A two-step oxidation process (first to sulfoxide, then to sulfone) ensures complete conversion. Yields for this step typically range from 70–85%, depending on the oxidizing agent and reaction time.
Optimization Insights :
Coupling with Furan-3-carbonyl Chloride
The final step involves acylating the bicyclic sulfone with furan-3-carbonyl chloride. This reaction is performed in THF using N,N-diisopropylethylamine (DIPEA) as a base, achieving yields of 32.4–62.8%. Molecular sieves (4 Å) are employed to scavenge water, preventing hydrolysis of the acyl chloride.
Reaction Conditions :
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 100°C | Maximizes kinetics without decomposition |
| Time | 68–70 hours | Ensures complete conversion |
| Base | DIPEA | Minimizes side reactions |
| Additive | 4 Å molecular sieves | Prevents hydrolysis |
Detailed Experimental Protocols
Stepwise Synthesis of (1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane Hydrochloride
A modified procedure from Ambeed illustrates the synthesis of a related bicyclic amine:
- Reagents : (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane HCl (0.5 g, 3.69 mmol), Cs₂CO₃ (4.25 g, 12.91 mmol), 1-bromo-2-chloroethane (0.936 mL, 11.06 mmol).
- Conditions : THF (45 mL), N₂ atmosphere, 50°C, 19 hours.
- Workup : Filtration through Celite, concentration, and flash chromatography (95:5 DCM:MeOH).
- Yield : 19.48% as a clear oil.
¹H NMR Data :
Acylation with Furan-3-carbonyl Chloride
A scaled-up version of the coupling reaction involves:
- Reagents : Bicyclic sulfone (200 mg, 0.351 mmol), furan-3-carbonyl chloride (1.755 mmol), DIPEA (0.428 mL, 2.457 mmol).
- Conditions : THF (5 mL), 100°C, 68 hours.
- Purification : Reverse-phase HPLC (C18 column, acetonitrile/water gradient).
- Yield : 32.4% as a white solid.
LC/MS Analysis :
Optimization Challenges and Solutions
Improving Cyclization Efficiency
Low yields in the cyclization step (19.48%) are attributed to competing elimination pathways. Strategies to mitigate this include:
Enhancing Acylation Yields
The moderate yields (32.4–62.8%) in the coupling step stem from steric hindrance around the bicyclic amine. Solutions include:
- Ultrasonic Activation : Sonication at 40 kHz improves reagent mixing and reduces reaction time by 30%.
- Catalytic DMAP : 4-Dimethylaminopyridine (DMAP, 5 mol%) accelerates acylation via nucleophilic catalysis.
Analytical Characterization
Spectroscopic Validation
Chromatographic Purity
- HPLC : >98% purity achieved using a C18 column with 0.1% trifluoroacetic acid (TFA) in the mobile phase.
Q & A
Q. What are the standard synthetic routes for (2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(furan-3-yl)methanone, and how is purity confirmed?
The synthesis typically involves multi-step reactions starting from bicyclic sulfonamide precursors and furan-3-carboxylic acid derivatives. Key steps include:
- Nucleophilic substitution to introduce the bicyclic thiadiazine dioxide moiety.
- Coupling reactions (e.g., amidation or ketone formation) to attach the furan-3-yl group.
Purification is achieved via column chromatography or recrystallization. Purity and structural integrity are confirmed using 1H/13C NMR (to verify functional groups and stereochemistry) and high-resolution mass spectrometry (HR-MS) (to confirm molecular weight) .
Q. How is the molecular structure of this compound validated experimentally?
X-ray crystallography is the gold standard for resolving the 3D configuration, particularly for the bicyclic system and ketone orientation. Nuclear Overhauser Effect (NOE) NMR experiments can corroborate spatial proximity of protons in the absence of crystallographic data. Computational methods (e.g., DFT) may supplement experimental data to predict bond angles and torsional strain .
Q. What spectroscopic techniques are essential for characterizing this compound?
- NMR spectroscopy : 1H and 13C NMR identify protons/carbons in the bicyclic and furan moieties. For example, the sulfone group (2,2-dioxido) deshields adjacent protons, appearing as distinct doublets near δ 3.5–4.5 ppm.
- FT-IR : Confirms carbonyl (C=O) stretching (~1700 cm⁻¹) and sulfone (S=O) vibrations (~1300–1150 cm⁻¹).
- Mass spectrometry : HR-MS provides exact mass, distinguishing isotopic patterns of sulfur-containing fragments .
Advanced Research Questions
Q. How can contradictory data in reaction yields be resolved during synthesis optimization?
Contradictions often arise from solvent polarity, temperature, or catalyst selection. For example:
- Solvent effects : Polar aprotic solvents (e.g., DMSO) may improve sulfonamide activation but risk side reactions.
- Catalytic systems : Transition-metal catalysts (e.g., Pd for coupling) vs. organocatalysts (e.g., DMAP for acylations) can lead to divergent yields.
Design of Experiments (DoE) methodologies, such as factorial design, systematically vary parameters (temperature, stoichiometry) to identify optimal conditions .
Q. What strategies are recommended for analyzing structure-activity relationships (SAR) in derivatives of this compound?
- Systematic substitution : Replace the furan-3-yl group with other heterocycles (e.g., thiophene, pyrrole) to assess electronic effects.
- Bicyclic modifications : Introduce substituents on the azabicyclo[2.2.1]heptane system to evaluate steric hindrance.
- In vitro bioassays : Test derivatives against target enzymes (e.g., kinases, proteases) to correlate structural changes with inhibitory potency. Data can be tabulated as:
| Derivative | Substituent | IC50 (nM) | LogP |
|---|---|---|---|
| 1 | Furan-3-yl | 12 ± 2 | 1.8 |
| 2 | Thiophene-3-yl | 45 ± 5 | 2.3 |
SAR analysis often reveals that electron-rich furans enhance binding affinity compared to bulkier substituents .
Q. How can computational modeling predict metabolic stability and toxicity?
- ADMET prediction : Tools like SwissADME or Schrödinger’s QikProp estimate permeability (LogP), metabolic lability (CYP450 interactions), and toxicity (hERG inhibition).
- Molecular docking : Simulate interactions with cytochrome P450 enzymes to identify metabolic "hotspots" (e.g., oxidation of the furan ring). Experimental validation via microsomal stability assays (e.g., liver microsomes + NADPH) is critical .
Q. What methodologies resolve discrepancies in biological activity data across studies?
- Standardized assay protocols : Ensure consistent cell lines (e.g., HEK293 vs. HeLa), incubation times, and controls.
- Dose-response validation : Repeat experiments with ≥10 concentration points to calculate accurate EC50/IC50 values.
- Orthogonal assays : Confirm antiviral/antimicrobial activity via plaque reduction and time-kill assays to rule out false positives .
Q. How is the compound’s stability under varying pH and temperature conditions assessed?
- Forced degradation studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H2O2) conditions at 40–60°C.
- Analytical monitoring : Use HPLC-UV/MS to quantify degradation products. For example, sulfone hydrolysis may generate thiol intermediates detectable via Ellman’s assay .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
